L-Leucine tert-butyl ester hydrochloride L-Leucine tert-butyl ester hydrochloride H-Leu-OtBu is a leucine ester and an amino acid-containing building block. It increases phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) and inhibits L-[14C]leucine uptake into HeLa S3 cells endogenously expressing L-type amino acid transporter 1 (LAT1) when used at concentrations of 0.4 and 1 mM, respectively. H-Leu-OtBu has been used in the synthesis of peptide-based ligands of the neurokinin-1 (NK1) receptor.

Brand Name: Vulcanchem
CAS No.: 2748-02-9
VCID: VC21537905
InChI: InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1
SMILES: CC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]
Molecular Formula: C10H22ClNO2
Molecular Weight: 187,27*36,45 g/mole

L-Leucine tert-butyl ester hydrochloride

CAS No.: 2748-02-9

VCID: VC21537905

Molecular Formula: C10H22ClNO2

Molecular Weight: 187,27*36,45 g/mole

* For research use only. Not for human or veterinary use.

L-Leucine tert-butyl ester hydrochloride - 2748-02-9

Description

L-Leucine tert-butyl ester hydrochloride is a derivative of the essential amino acid L-leucine, modified with a tert-butyl ester group and hydrochloride salt. This compound is widely used in various fields, including biochemistry, pharmaceuticals, nutrition, and cosmetics. Its versatility stems from its role as a building block in peptide synthesis and its applications in drug formulations, dietary supplements, and research on metabolic disorders.

Protein Synthesis

L-Leucine tert-butyl ester hydrochloride is a valuable intermediate in the synthesis of peptides and proteins. It serves as a protected form of L-leucine, allowing for controlled incorporation into peptide sequences during solid-phase peptide synthesis (SPPS) or solution-phase synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the integrity of the peptide structure.

Pharmaceutical Formulations

In pharmaceutical applications, this compound is used to develop stable and effective delivery systems for amino acids. The tert-butyl ester group can be easily cleaved under acidic conditions, making it suitable for controlled release formulations.

Nutrition Supplements

As a dietary supplement, L-leucine tert-butyl ester hydrochloride supports muscle growth and recovery. Athletes and fitness enthusiasts often use it to enhance performance and aid in muscle repair after exercise.

Research on Metabolic Disorders

This compound plays a role in research related to metabolic pathways, particularly in understanding conditions like diabetes and obesity. Its involvement in metabolic studies helps elucidate the mechanisms underlying these diseases.

Cosmetic Applications

In cosmetics, L-leucine tert-butyl ester hydrochloride is used to enhance skin health by improving hydration and texture. Its properties make it beneficial for formulations aimed at skin care and rejuvenation.

Production and Synthesis

The synthesis of L-leucine tert-butyl ester hydrochloride typically involves the reaction of L-leucine with tert-butyl alcohol in the presence of a suitable catalyst, followed by the addition of hydrogen chloride gas to form the hydrochloride salt. This process ensures the formation of a stable and crystalline product .

Hazards Identification

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment

  • Eye Protection: Wear protective eyeglasses or chemical safety goggles.

  • Skin Protection: Use protective gloves and clothing.

  • Respiratory Protection: No special equipment is needed under normal conditions, but a particle filter is recommended .

Storage Conditions

The compound should be stored at room temperature in a cool, dark place, ideally below 15°C .

CAS No. 2748-02-9
Product Name L-Leucine tert-butyl ester hydrochloride
Molecular Formula C10H22ClNO2
Molecular Weight 187,27*36,45 g/mole
IUPAC Name [(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopentan-2-yl]azanium;chloride
Standard InChI InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1
Standard InChIKey RFUWRXIYTQGFGA-QRPNPIFTSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OC(C)(C)C)[NH3+].[Cl-]
SMILES CC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]
Canonical SMILES CC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]
Synonyms 2748-02-9;L-Leucinetert-butylesterhydrochloride;H-Leu-OtBu.HCl;(S)-tert-Butyl2-amino-4-methylpentanoatehydrochloride;H-LEU-OTBUHCL;H-Leu-OtBuhydrochloride;tert-ButylL-Leucinatehydrochloride;L-Leucinet-butylesterhydrochloride;L-Leucinetert-butylesterHCl;L-Leucinet-ButylEtherHclSalt;TERT-BUTYL(2S)-2-AMINO-4-METHYLPENTANOATEHYDROCHLORIDE;H-Leu-OtBuinvertedexclamationmarkcurrencyHCl;KSC491O3F;L2125_SIGMA;SCHEMBL953367;Jsp000003;CTK3J1732;MolPort-000-150-594;RFUWRXIYTQGFGA-QRPNPIFTSA-N;leucinet-butylesterhydrochloride;ACN-S002358;ACT05136;ANW-13769;MFCD00038906;SBB070567
PubChem Compound 12451443
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator